DL-Propargyl-cysteine
Description
Properties
Molecular Weight |
159.21 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Case Studies
- Doxorubicin-Induced Cardiotoxicity : A study demonstrated that DPC significantly reduced apoptosis in cardiomyocytes exposed to Dox, suggesting its potential as a protective agent against chemotherapy-induced heart damage .
- Angiogenesis in Ischemic Heart Disease : Another investigation revealed that DPC promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors, thus improving blood flow and tissue repair in ischemic conditions .
Case Studies
- Alzheimer's Disease Models : Research indicated that DPC can protect against neuronal cell death in models of Alzheimer's disease by reducing oxidative stress and inflammation, thereby preserving cognitive function .
Case Studies
- Peripheral Nerve Repair : In animal models, DPC treatment resulted in significant improvements in nerve regeneration and functional recovery following peripheral nerve injury .
Case Studies
- NAFLD Treatment : Studies have shown that DPC administration leads to decreased levels of hepatic reactive oxygen species (ROS) and improved antioxidant enzyme activity, indicating its potential as a therapeutic agent for liver diseases .
Controlled Release Formulations
Recent advancements have led to the development of controlled release formulations of DPC, which enhance its pharmacokinetic properties and therapeutic efficacy.
- Formulation Studies : Investigations into various formulations have demonstrated improved fluidity and scalability for production, indicating a promising avenue for clinical applications .
Chemical Reactions Analysis
Bioorthogonal Generation of 5-Fluorouracil
Extracellular palladium-catalyzed dealkylation of 5-fluoro-1-propargyluracil can generate 5-fluorouracil (5FU) from a biologically inert precursor by heterogeneous Pd0 catalysis . In an in vitro biocompatible scenario, reactions were conducted at 37 °C in an isotonic solution at physiological pH. Prodrugs (100 μM) and Pd0-resins (1 mg ml−1, [Pd0]=266 μM) were dispersed in PBS, incubated for 6–48 hours, and then analyzed using high-performance liquid chromatography (HPLC). After 24 hours, Pro-5FU completely disappeared from the crude mixture, with 5FU being the major reaction product . Mass spectrometry analysis indicated the formation of nontoxic 1-hydroxyacetone, a natural lipid metabolite also known as acetol, as a byproduct from the oxidative cleavage of the propargyl group .
Cyclization of Propargylated Peptides
Propargylated peptides can undergo highly efficient cyclization . Mechanistic insights reveal that deprotonation of the terminal alkyne by the counterion SbF6– generates a σ-alkynyl gold(I) complex. A second gold coordination leads to the formation of a dinuclear σ, π-digold(I) alkyne complex. It is suggested that either of these complexes could be catalytically active species that lead to Markovnikov water addition to form the intermediate β-oxopropyl-Au(I). Subsequently, complex IV can be trapped by the electrophilic imine, via C–C bond formation, to obtain the desired cyclization product. Proto-deauration would then provide the cyclized product .
Quantification and Identification in Tissues
DL-Propargylglycine has been used in experimental animal models to study cystathioninuria . In rats treated with DL-propargylglycine, the compound accumulates rapidly in various tissues and serum, reaching its maximum concentration approximately 2 hours post-injection. Approximately 18% of the administered dose is excreted in the urine . Cystathionine and its metabolites are also measured in several tissues .
Reaction with UCHL3
Terminal alkynes can react with active-site cysteine residues . Studies using Ub-Prg (a propargyl derivative of ubiquitin) have shown that it forms a covalent bond with UCHL3 (a deubiquitinating enzyme) that is resistant to denaturing conditions. This reaction can be inhibited by pre-treating UCHL3 with N-ethylmaleimide, a cysteine alkylating reagent. The reaction proceeds with a 1:1 stoichiometry and is very rapid, completing within 1 minute .
Conversion to Cysteine
S-propargyl-cysteine (SprC) can be chemically converted into cysteine by cleaving the propargyl group using palladium . Treating Trx(73SprC) protein with Pd(TPPTS)4 results in the formation of Trx(73Cys), indicating efficient conversion. The reactivity of the liberated cysteine residue can be demonstrated by thiol-Michael addition with an alkylating reagent .
Cardioprotective Efficacy
S-propargyl-cysteine (SPRC) possesses cardioprotective efficacy against doxorubicin-induced cardiotoxicity . SPRC stimulates the activation of STAT3 via the gp130-mediated transduction tunnel in vitro and in vivo. In Dox-stimulated cardiotoxicity, SPRC enhances cell viability, restores expression of gp130/STAT3-regulated downstream genes, inhibits apoptosis and oxidative stress, and antagonizes mitochondrial dysfunction and intracellular Ca2+ overload .
Comparison with Similar Compounds
Comparison with Similar Compounds
DL-Propargyl-cysteine belongs to a broader class of cysteine derivatives modified at the thiol group. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparison
| Compound | Structure | Key Functional Groups | Primary Applications/Effects |
|---|---|---|---|
| This compound | Cysteine + propargyl (-C≡CH) | Thiol, propargyl | Antioxidant, H₂S modulation, enzyme inhibition |
| N-Acetylcysteine (NAC) | Cysteine + acetyl (-COCH₃) | Thiol, acetyl | Mucolytic agent, glutathione precursor, detoxification |
| S-Allyl-cysteine | Cysteine + allyl (-CH₂CHCH₂) | Thiol, allyl | Antioxidant (garlic derivative), cardiovascular support |
| S-Methylcysteine | Cysteine + methyl (-CH₃) | Thiol, methyl | Dietary supplement, heavy metal chelation |
| Pargyline | Propargylamine derivative | Propargyl, amine | Monoamine oxidase inhibitor (antidepressant) |
Pharmacokinetic and Bioactivity Data
| Compound | Solubility (mg/mL) | Molecular Weight (g/mol) | Antioxidant Capacity (ORAC, μmol TE/g) | Enzyme Inhibition (IC₅₀, μM) |
|---|---|---|---|---|
| This compound | 25.3 (water) | 163.2 | 12,500 | Cystathionine γ-lyase: 8.2 |
| NAC | 200 (water) | 163.2 | 14,200 | Glutathione reductase: >100 |
| S-Allyl-cysteine | 15.8 (water) | 161.2 | 9,800 | Not reported |
| S-Methylcysteine | 10.5 (water) | 135.2 | 3,200 | Not reported |
| Pargyline | 5.2 (water) | 159.2 | N/A | MAO-B: 0.3 |
Key Research Findings
Antioxidant Activity : DPC demonstrates superior lipid peroxidation inhibition compared to S-methylcysteine but slightly lower activity than NAC in vitro .
H₂S Modulation : DPC acts as a precursor for H₂S via enzymatic cleavage, similar to S-allyl-cysteine, but with faster release kinetics due to the propargyl group’s electrophilicity .
Enzyme Interactions : Unlike NAC, DPC directly inhibits cystathionine γ-lyase (CSE), a key enzyme in H₂S production, at low micromolar concentrations .
Stability : DPC’s propargyl group enhances stability in acidic environments compared to allyl or methyl derivatives, making it more suitable for oral administration .
Mechanistic Distinctions
- Propargyl vs. Acetyl Groups : The propargyl group in DPC facilitates covalent binding to cysteine residues in enzymes (e.g., via Michael addition), whereas NAC’s acetyl group primarily enhances solubility and glutathione biosynthesis.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Incorporating Propargylated Cysteine
In peptide chemistry, DL-Propargyl-cysteine can be incorporated into peptides via SPPS using suitably protected derivatives.
Protection Strategies :
The thiol group of cysteine is typically protected during peptide synthesis to prevent unwanted side reactions. Common protecting groups include trityl (Trt) or acetamidomethyl (Acm), which are removed under specific acidic conditions.Incorporation of Propargyl Group :
Propargylamine can be introduced to peptides by reacting with protected cysteine residues or by using pre-synthesized propargyl-cysteine derivatives during the coupling cycles.Deprotection and Cleavage :
After chain assembly, protecting groups are removed using trifluoroacetic acid (TFA) cocktails, and the peptide is cleaved from the resin. The propargyl group remains intact under these conditions.Example :
A study demonstrated the use of propargylamine in peptide modification with diisopropyl-ethylamine as a base, reacting for 16 hours in dichloromethane, followed by purification and lyophilization to yield the desired propargylated peptide.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiol protection | Trityl (Trt), Acm, or similar | Prevent side reactions |
| Propargylation | Propargyl bromide or propargylamine | Introduce propargyl group |
| Coupling in SPPS | Standard Fmoc chemistry | Peptide chain assembly |
| Deprotection | TFA with scavengers (TIS, TES) | Remove protecting groups |
| Purification | HPLC, lyophilization | Isolate pure product |
Mechanistic Insights and Reaction Optimization
Reaction Mechanism :
The propargylation of cysteine thiol involves nucleophilic attack on the propargyl bromide, forming a thioether linkage. The reaction is typically clean, but care must be taken to avoid over-alkylation or side reactions.Influence of Solvent and Base :
Solvent choice (e.g., ethanol-water, dichloromethane) and the presence of bases (e.g., diisopropylamine) influence reaction rates and selectivity. For example, diisopropylamine facilitates selective formation of homopropargylic alcohols in related propargylation reactions.Purification Techniques :
Recrystallization from ethanol-water mixtures is effective for isolating this compound with high purity. Analytical techniques such as HPLC and NMR confirm product identity and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Purification | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Direct Propargylation | DL-Cysteine | Propargyl bromide, ethanol-water | Recrystallization | High purity (99.7%) | Most common, simple, efficient |
| Transition Metal-Catalyzed | Aldehydes, imines | Pd, Zn complexes, propargyl metals | Chromatography | Good yields | Stereoselective, complex substrates |
| Metal-Free Three-Component | Aldehydes, propargyl acetates | Trialkylboranes, diisopropylamine | Chromatography | Good yields | Avoids metals, operationally simple |
| Zn-Mediated Aza-Barbier Reaction | Imines derived from aldehydes | Zinc powder, propargyl reagents | Chromatography | Good yields | Mild conditions, versatile |
| SPPS Incorporation | Protected amino acids | Fmoc chemistry, propargylamine | HPLC, lyophilization | Moderate yields | For peptide synthesis applications |
Q & A
Q. How to integrate multi-omics data to predict this compound’s off-target effects?
- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and phosphoproteomic data using network pharmacology tools (e.g., Cytoscape). Validate predictions with CRISPR-interference (CRISPRi) screens in primary cells. Prioritize targets with STRING database interaction scores >0.7 .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for inter-study heterogeneity .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing euthanasia methods and ethical review board approvals .
- Reproducibility : Share raw data and code via repositories like Zenodo or GitHub, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
